Cas no 1863670-19-2 (1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol)

1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol is a chiral amino alcohol derivative featuring a chloro-fluorophenyl substituent, which imparts unique steric and electronic properties. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Its structural framework allows for selective functionalization, making it valuable in asymmetric synthesis and catalyst design. The presence of both amino and hydroxyl groups enables chelation with metals, facilitating applications in coordination chemistry. The chloro and fluoro substituents enhance its reactivity in cross-coupling reactions. High purity and well-defined stereochemistry ensure consistent performance in research and industrial applications.
1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol structure
1863670-19-2 structure
Product name:1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
CAS No:1863670-19-2
MF:C9H11ClFNO
MW:203.641144990921
CID:6268506
PubChem ID:130512023

1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • EN300-1968340
    • 1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
    • 1863670-19-2
    • 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
    • Inchi: 1S/C9H11ClFNO/c1-9(13,5-12)8-6(10)3-2-4-7(8)11/h2-4,13H,5,12H2,1H3
    • InChI Key: VLSDLRNCUAPLIS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=C(C=1C(C)(CN)O)F

Computed Properties

  • Exact Mass: 203.0513198g/mol
  • Monoisotopic Mass: 203.0513198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 46.2Ų

1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1968340-0.5g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
0.5g
$671.0 2023-09-16
Enamine
EN300-1968340-5.0g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
5g
$2858.0 2023-06-01
Enamine
EN300-1968340-5g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
5g
$2028.0 2023-09-16
Enamine
EN300-1968340-1g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
1g
$699.0 2023-09-16
Enamine
EN300-1968340-1.0g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
1g
$986.0 2023-06-01
Enamine
EN300-1968340-2.5g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
2.5g
$1370.0 2023-09-16
Enamine
EN300-1968340-0.25g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
0.25g
$642.0 2023-09-16
Enamine
EN300-1968340-0.05g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
0.05g
$587.0 2023-09-16
Enamine
EN300-1968340-10.0g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
10g
$4236.0 2023-06-01
Enamine
EN300-1968340-0.1g
1-amino-2-(2-chloro-6-fluorophenyl)propan-2-ol
1863670-19-2
0.1g
$615.0 2023-09-16

Additional information on 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol

Comprehensive Overview of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol (CAS No. 1863670-19-2)

1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol (CAS No. 1863670-19-2) is a specialized organic compound with significant potential in pharmaceutical and chemical research. This compound, featuring a unique combination of amino and halogenated phenyl groups, has garnered attention for its structural versatility and applications in drug discovery. Researchers are increasingly exploring its role as a building block for bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.

The molecular structure of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol includes a propan-2-ol backbone substituted with a 2-chloro-6-fluorophenyl group and an amino functional group. This arrangement provides both hydrophilic and lipophilic properties, making it valuable for optimizing drug bioavailability and blood-brain barrier penetration. Recent studies highlight its relevance in designing next-generation antidepressants and neuroprotective agents, aligning with the growing demand for mental health therapeutics.

In synthetic chemistry, CAS No. 1863670-19-2 serves as a key intermediate for asymmetric synthesis and chiral resolution processes. Its stereogenic center at the propan-2-ol position allows for the creation of enantiomerically pure derivatives, a critical factor in precision medicine. The compound's halogenated aromatic ring also facilitates cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing complex biaryl scaffolds for drug candidates.

From an industrial perspective, the scalability of 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol synthesis is a focal point. Optimized routes using green chemistry principles (e.g., catalytic hydrogenation or flow chemistry) are being investigated to reduce environmental impact—a topic highly searched in sustainable pharmaceutical manufacturing forums. Additionally, its stability under accelerated degradation conditions makes it a candidate for formulation studies in solid-dose medications.

Emerging trends in AI-driven drug discovery have further amplified interest in this compound. Computational models suggest its potential as a pharmacophore for targeting G-protein-coupled receptors (GPCRs), particularly those implicated in neurodegenerative diseases. This aligns with frequent search queries like "novel GPCR ligands 2024" or "small molecules for Alzheimer's disease." Researchers are also evaluating its metabolic stability using in vitro microsomal assays, a common benchmark in preclinical development.

Quality control protocols for CAS No. 1863670-19-2 emphasize HPLC purity (>98%) and residual solvent analysis per ICH guidelines. These specifications cater to stringent regulatory requirements in Good Manufacturing Practice (GMP) settings. The compound's spectroscopic data (e.g., 1H/13C NMR, HRMS) are well-documented, supporting its identification in patent applications and academic publications.

In conclusion, 1-Amino-2-(2-chloro-6-fluorophenyl)propan-2-ol represents a multifaceted tool for modern chemical research. Its intersection with drug design, sustainable synthesis, and computational pharmacology positions it as a compound of enduring relevance. As the pharmaceutical industry prioritizes targeted therapies and molecular diversity, this compound's utility is poised to expand further.

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